Lipophilicity (LogP) Comparison: 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid vs. 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
The 2,5-dichloro-3-(chlorosulfonyl) regioisomer exhibits a measured/calculated LogP of 0.846, which is 3.4- to 4.4-fold more hydrophilic than the 2,4-dichloro-5-(chlorosulfonyl) isomer (LogP 2.88–3.70) [1][2]. This differential arises from the unique spatial arrangement of electron-withdrawing chlorine and chlorosulfonyl groups, which alters the molecular dipole and solvent-exposed polar surface area. Computed TPSA for the target compound (71.44 Ų) further corroborates its enhanced polarity relative to the 2,4-isomer (PSA 79.82 Ų, yet higher LogP due to differing hydrogen-bond network potential) [1].
| Evidence Dimension | Lipophilicity (LogP, hydrophobic parameter) |
|---|---|
| Target Compound Data | LogP = 0.846 (Chembase calculated); TPSA = 71.44 Ų |
| Comparator Or Baseline | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 3740-18-9): LogP = 3.6999 (molbase) or 2.88 (sielc); TPSA = 79.82 Ų |
| Quantified Difference | ΔLogP ≈ 2.0–2.85 (target is 3.4–4.4× more hydrophilic); ΔTPSA ≈ 8.38 Ų |
| Conditions | Computed/estimated values from authoritative physicochemical databases; experimental LogP via shake-flask or HPLC method not located in public literature |
Why This Matters
Lower LogP directly impacts aqueous solubility, reversed-phase chromatographic purification strategy, and predicted gastrointestinal absorption/permeability in drug-discovery programs, meaning the 2,5-regioisomer is more suitable for polar-target or aqueous-compatible synthetic sequences where the 2,4-isomer would partition into organic phases.
- [1] Molbase.cn, 2,4-Dichloro-5-chlorosulfonyl-benzoic acid (CAS 3740-18-9): LogP 3.6999, PSA 79.82, Density 1.781 g/cm³, Boiling Point 430.5 °C. View Source
- [2] Chembase.cn, 2,5-Dichloro-3-(chlorosulfonyl)benzoic acid (ChemBase ID 258943): LogP 0.846, Acid pKa 2.5916011, LogD (pH 5.5) -0.030539513. View Source
